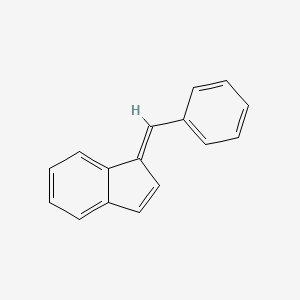

1H-Indene, 1-(phenylmethylene)-

Description

Overview of Indene (B144670) Ring Systems and Derivatives in Organic Chemistry

Indene is a polycyclic aromatic hydrocarbon with the chemical formula C₉H₈. wikipedia.org Its structure features a benzene (B151609) ring fused to a cyclopentene (B43876) ring. wikipedia.org This ortho-fused bicyclic arene is a colorless to pale yellow liquid at room temperature and is naturally found in coal tar fractions that boil at approximately 175–185 °C. wikipedia.org The indene ring system is a fundamental scaffold in organic chemistry, providing a rigid bicyclic framework that is rich in chemical diversity. eburon-organics.com

Derivatives of indene are numerous, arising from substitution on both the aromatic and the five-membered rings. The reactivity of the indene system, particularly the double bond in the cyclopentene moiety and the acidity of the methylene (B1212753) protons, allows for a wide range of chemical transformations. wikipedia.org For instance, indene can undergo polymerization and condenses with aldehydes or ketones in the presence of an alkali to form highly colored derivatives known as benzofulvenes. wikipedia.org This reactivity makes the indene scaffold a versatile building block for more complex molecules. wikipedia.org

Significance of Indene-based Scaffolds in Synthetic Chemistry

Indene-based scaffolds are of considerable importance in synthetic chemistry due to their presence in a variety of natural products and biologically active molecules. wikipedia.org These structures serve as valuable precursors in the synthesis of pharmaceuticals and agrochemicals. uoregon.edu A prominent example is Sulindac, a non-steroidal anti-inflammatory drug, which features a substituted indene core. wikipedia.orgeburon-organics.com

The applications of indene derivatives extend into materials science, where they are used in the production of polymers, such as indene/coumarone thermoplastic resins. wikipedia.org The unique optoelectronic properties of certain indene derivatives, specifically benzofulvenes, have also garnered interest. chemistryviews.org The electronic characteristics of these systems can be fine-tuned by altering the substituents, making them promising for various applications. uoregon.educhemistryviews.org Furthermore, the indenyl ligand, formed by the deprotonation of indene, is significant in organometallic chemistry, forming complexes with numerous transition metals. wikipedia.org

Structural Features and Nomenclature of 1H-Indene, 1-(phenylmethylene)-

1H-Indene, 1-(phenylmethylene)-, also known as benzylideneindene, is a derivative of indene characterized by a phenylmethylene group attached to the first position of the indene ring. This substitution creates an exocyclic double bond, classifying the molecule as a benzofulvene. The presence of this extended π-system of conjugated double bonds is responsible for the characteristic color of this class of compounds. wikipedia.org The systematic IUPAC name for this compound is (1E)-1-benzylideneindene.

Below is a table summarizing the key identifiers for 1H-Indene, 1-(phenylmethylene)-.

| Identifier | Value |

| IUPAC Name | (1E)-1-benzylideneindene |

| CAS Number | 5394-86-5 |

| Molecular Formula | C₁₆H₁₂ |

| Molecular Weight | 204.27 g/mol |

| InChI Key | QTWIKOMWVWPBRX-NTCAYCPXSA-N |

Data sourced from PubChem.

Here is a table of computed physical and chemical properties for 1H-Indene, 1-(phenylmethylene)-.

| Property | Value |

| XLogP3 | 4.3 |

| Boiling Point | 641.87 K (Joback Calculated) |

| Melting Point | 367.98 K (Joback Calculated) |

| Enthalpy of Vaporization | 57.43 kJ/mol (Joback Calculated) |

| Enthalpy of Fusion | 22.28 kJ/mol (Joback Calculated) |

Data sourced from PubChem and Cheméo. rsc.orglabxing.com

Historical Context and Evolution of Research on Phenylmethyleneindene Derivatives

The study of indene and its derivatives dates back to the late 19th and early 20th centuries, with initial isolation from coal tar. wikipedia.org Early research, such as that by Perkin and Révay, focused on the synthesis of indene and its hydrogenated form, indane, along with some of their derivatives. A foundational reaction for the synthesis of phenylmethyleneindene derivatives (benzofulvenes) is the condensation of indene with aldehydes or ketones, like benzaldehyde (B42025), in the presence of a base. wikipedia.org This method provided an early and straightforward route to these colored compounds.

Over the years, the synthesis of benzofulvenes has evolved significantly. While traditional methods often required structurally complex starting materials, modern organic synthesis has introduced more sophisticated and efficient approaches. The development of transition-metal-catalyzed reactions, particularly those involving palladium, has provided novel pathways to construct the benzofulvene scaffold. For example, methods involving the palladium-catalyzed intramolecular Heck cyclization of gem-dibromoolefin derivatives have been developed. chemistryviews.org Research continues to focus on improving the efficiency and reproducibility of benzofulvene synthesis and exploring the tunable optical and electronic properties of these molecules for applications in materials science and medicine. uoregon.edu

Structure

2D Structure

3D Structure

Properties

CAS No. |

5394-86-5 |

|---|---|

Molecular Formula |

C16H12 |

Molecular Weight |

204.27 g/mol |

IUPAC Name |

(1E)-1-benzylideneindene |

InChI |

InChI=1S/C16H12/c1-2-6-13(7-3-1)12-15-11-10-14-8-4-5-9-16(14)15/h1-12H/b15-12+ |

InChI Key |

SJWIOZSGMUJDFJ-NTCAYCPXSA-N |

SMILES |

C1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32 |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/2\C=CC3=CC=CC=C32 |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32 |

Other CAS No. |

5394-86-5 |

Origin of Product |

United States |

Synthetic Methodologies for 1h Indene, 1 Phenylmethylene and Analogues

Direct Synthesis Strategies

Direct synthesis strategies offer efficient and atom-economical pathways to 1H-indene, 1-(phenylmethylene)- and its analogues. These methods can be broadly categorized into transition metal-catalyzed cross-coupling and cyclization reactions, and condensation reactions involving ketone precursors.

Transition Metal-Catalyzed Coupling Reactions for Phenylmethyleneindene Formation

Transition metal catalysis has emerged as a powerful tool for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures like the phenylmethyleneindene scaffold. Palladium, rhodium, and nickel catalysts are at the forefront of these synthetic advancements.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent a versatile method for the synthesis of biaryl compounds and conjugated systems, which can be adapted for the formation of 1-(phenylmethylene)-1H-indene. rsc.orgnih.govthieme-connect.dersc.orgnih.gov The general principle involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. thieme-connect.de

A plausible synthetic route to 1-(phenylmethylene)-1H-indene via a Suzuki-type reaction could involve the coupling of a pre-formed indenyl boronic acid or its ester with a phenyl halide, or conversely, an indenyl halide with phenylboronic acid. A one-pot sequential borylation/Suzuki-Miyaura cross-coupling reaction is an efficient approach to synthesize various biaryl compounds and could be conceptually applied here. rsc.org

The catalytic cycle of the Suzuki-Miyaura coupling typically involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide to form a palladium(II) species.

Transmetalation: The organoboron reagent transfers its organic group to the palladium(II) complex.

Reductive Elimination: The two organic groups on the palladium center couple, forming the desired product and regenerating the palladium(0) catalyst.

| Reactant A | Reactant B | Catalyst | Ligand | Base | Solvent | Product | Yield (%) |

| Aryl Bromide | Arylboronic Acid | PdCl2 (0.2-0.3 mol%) | None | K2CO3 | Pyridine | Biaryl | High |

| Imidazo[1,2-a]pyrazine halide | Arylboronic Acid | Pd(OAc)2 | XPhos | K3PO4 | Toluene/Water | Arylated Imidazo[1,2-a]pyrazine | Good |

| Aryl Halide | Bis(pinacolato)diboron | PdCl2(dppf) | dppf | KOAc | Dioxane | Arylboronic ester | - |

| Arylboronic ester | Aryl Halide | Pd(dba)2 | SPhos | K3PO4 | Toluene/Water | Biaryl | Excellent |

Table 1: Representative Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

The choice of ligand is often crucial for the success of the Suzuki coupling, with bulky, electron-rich phosphine (B1218219) ligands generally providing high catalytic activity. rsc.org

Rhodium-catalyzed reactions provide an elegant and atom-economical route to indene (B144670) frameworks through the cyclization of aromatic ketones with alkynes or unsaturated carbonyl compounds. nih.govacs.orgrsc.orgnih.govsigmaaldrich.com These reactions often proceed via a C-H bond activation mechanism, leading to the formation of a five-membered ring fused to the aromatic system.

A notable example is the rhodium(III)-catalyzed cascade cyclization of an aromatic ketone with an α,β-unsaturated ketone. nih.govacs.org This process involves the direct functionalization of an ortho C-H bond of the aromatic ketone, followed by a conjugate addition and subsequent intramolecular aldol (B89426) condensation. nih.govacs.org The reaction can be carried out efficiently in the presence of water and under an air atmosphere. nih.govacs.org

The proposed mechanism for this transformation is as follows:

Coordination of the aromatic ketone's carbonyl oxygen to the rhodium catalyst.

Ortho C-H bond activation to form a rhodacycle intermediate.

Coordination and insertion of the α,β-unsaturated ketone.

Intramolecular aldol-type condensation to afford the indene derivative.

| Aromatic Ketone | Unsaturated Carbonyl Compound | Catalyst | Additive | Solvent | Temperature (°C) | Yield (%) |

| Acetophenone | Ethyl vinyl ketone | [RhCpCl2]2 | AgSbF6 | Dioxane/H2O | 100 | 85 |

| Propiophenone | Methyl vinyl ketone | [RhCpCl2]2 | AgSbF6 | Dioxane/H2O | 100 | 78 |

| Acetophenone | Phenyl vinyl ketone | [RhCp*Cl2]2 | AgSbF6 | Dioxane/H2O | 100 | 65 |

Table 2: Rhodium-Catalyzed Synthesis of Indene Derivatives

This methodology offers a direct route to substituted indenes from readily available starting materials.

Nickel-catalyzed reactions have also been developed for the synthesis of indene derivatives through the carboannulation of alkynes. acs.orgnih.govorganic-chemistry.orgamanote.comnih.gov These methods often involve the reaction of an ortho-functionalized aryl precursor with an alkyne in the presence of a nickel catalyst. While specific examples for the direct synthesis of 1-(phenylmethylene)-1H-indene are less common, the general strategy is applicable.

One approach involves the nickel-catalyzed three-component coupling of aldehydes, 1,3-dienes, and alkenylzirconium reagents to access skipped dienes, which showcases the potential of nickel catalysis in forming complex unsaturated systems. organic-chemistry.orgnih.gov Another strategy is the transition metal-mediated carboannulation of internal alkynes to construct the indene ring. acs.orgnih.gov

| Reactant 1 | Reactant 2 | Catalyst | Ligand/Additive | Solvent | Product Type |

| Aldehyde | 1,3-Diene | Ni(cod)2 | None | THF | Skipped Diene |

| Alkenylzirconium Reagent | |||||

| Diethyl 2-(2-(1-alkynyl)phenyl)malonate | Organic Halide | Pd(OAc)2 | PPh3 | Dioxane | Substituted Indene |

Table 3: Nickel and Palladium-Catalyzed Annulation Reactions for Indene Synthesis

Condensation Reactions Involving Indanone Precursors

A more traditional yet highly effective method for synthesizing 1-(phenylmethylene)-1H-indene and its analogues is through the condensation of a 1-indanone (B140024) precursor with an appropriate aldehyde, such as benzaldehyde (B42025).

The Knoevenagel condensation is a modification of the aldol condensation and involves the reaction of a carbonyl compound with an active methylene (B1212753) compound in the presence of a basic catalyst, typically a weak amine. wikipedia.orgorganic-chemistry.orgsigmaaldrich.comthermofisher.com In the context of 1-(phenylmethylene)-1H-indene synthesis, 1-indanone serves as the active methylene compound, and benzaldehyde is the carbonyl partner.

The reaction proceeds through the following general steps:

Deprotonation of the α-carbon of 1-indanone by the base to form a nucleophilic enolate.

Nucleophilic attack of the enolate on the carbonyl carbon of benzaldehyde.

Protonation of the resulting alkoxide to form a β-hydroxy ketone intermediate (aldol adduct).

Dehydration of the aldol adduct to yield the α,β-unsaturated product, 1-(phenylmethylene)-1H-indene.

The dehydration step is often spontaneous as it leads to a highly conjugated and stable system.

| 1-Indanone Derivative | Aldehyde | Catalyst | Solvent | Conditions | Product |

| 1-Indanone | Benzaldehyde | Piperidine | Ethanol (B145695) | Reflux | 1-(Phenylmethylene)-1H-indene |

| 1-Indanone | 2-Methoxybenzaldehyde | Piperidine | Ethanol | Room Temp | 2-Methoxybenzylidene-1-indanone |

| 1-Indanone | Benzaldehyde | NaOH | None (Solvent-free) | Room Temp | 1-(Phenylmethylene)-1H-indene |

Table 4: Knoevenagel Condensation for the Synthesis of Phenylmethyleneindenes

The use of solvent-free conditions for the Knoevenagel condensation represents a green chemistry approach to the synthesis of these compounds. nih.gov

Radical Cyclization Approaches

Radical cyclization reactions provide a powerful method for constructing the indanone core, which is a key precursor to 1H-Indene, 1-(phenylmethylene)-. These reactions often proceed through a cascade mechanism, allowing for the formation of multiple bonds and a new ring in a single step.

One notable approach involves a metal-free, three-component radical cascade cyclization/haloazidation of enynones. rsc.org This method utilizes trimethylsilyl (B98337) azide (B81097) (TMSN₃) as the azide source and an N-halosuccinimide (NCS, NBS, or NIS) as the halogen source to efficiently synthesize various functionalized 1-indanones. rsc.org The reaction is believed to proceed via a sequence of radical addition, a 5-exo-dig cyclization, and subsequent radical coupling. rsc.org This strategy is synthetically valuable as it constructs the indanone skeleton while simultaneously introducing functionality that can be used for further derivatization.

Another example illustrates the cyclization of specific substrates leading directly to indenes. researchgate.net These radical-based methods highlight the utility of generating and controlling radical intermediates to build complex cyclic systems from simple, acyclic precursors.

Reductive Cyclization Cascades

Reductive cyclization cascades represent another important class of reactions for synthesizing the indanone framework. These methods often employ transition metal catalysts to facilitate the cyclization of appropriately substituted precursors.

A significant development in this area is the nickel-catalyzed reductive cyclization of a wide array of enones, which produces indanones with high enantiomeric induction. organic-chemistry.org This method's versatility has been showcased in the stereoselective synthesis of several medically important molecules. organic-chemistry.org Similarly, the intramolecular reductive Heck reaction of enones is a convenient route to chiral 3-substituted 1-indanones. researchgate.net Mechanistic studies on palladium-catalyzed reductive Heck reactions suggest the formation of a palladium alkyl hydride complex, which then collapses via reductive elimination to yield the indanone product and regenerate the Pd(0) catalyst. whiterose.ac.uk

A metal-free alternative involves a cascade reductive Friedel–Crafts alkylation/cyclization of keto acids or esters. rsc.org This protocol is noted for its simple reaction conditions, broad substrate scope, and scalability. rsc.org These diverse reductive cyclization strategies offer multiple pathways to the crucial indanone intermediate.

Table 1: Comparison of Reductive Cyclization Methods for Indanone Synthesis

| Method | Catalyst/Reagent | Precursor Type | Key Features | Reference |

|---|---|---|---|---|

| Reductive Cyclization | Nickel Catalyst | Enones | High enantiomeric induction; versatile. | organic-chemistry.org |

| Reductive Heck Reaction | Palladium Catalyst / Amine Reductant | Enones / Aryl Halides | Forms chiral 3-substituted indanones. | researchgate.net, whiterose.ac.uk |

| Reductive Friedel-Crafts | Metal-free (e.g., Silanes) | Keto acids/esters | Simple conditions; scalable; good functional group tolerance. | rsc.org |

Indirect Synthesis Pathways and Precursor Derivatization

The most direct routes to 1H-Indene, 1-(phenylmethylene)- and its analogues often involve the modification of readily available indene and indanone building blocks.

Synthesis from Related Indene and Indanone Building Blocks

The classical and most common method for synthesizing phenylmethyleneindene derivatives is the base-catalyzed Aldol condensation (specifically, a Claisen-Schmidt condensation) between 1-indanone and a suitable benzaldehyde. hkedcity.netresearchgate.net This reaction can be performed efficiently without a solvent, which aligns with green chemistry principles. tandfonline.comivypanda.com In a typical procedure, solid 1-indanone and a substituted benzaldehyde are mixed with a catalytic amount of a base like sodium hydroxide (B78521). tandfonline.comivypanda.com The initial aldol addition product readily dehydrates to form the stable, conjugated 2-benzylidene-1-indanone (B110557). hkedcity.net

An alternative to the Aldol condensation is the Wittig reaction. masterorganicchemistry.com This method converts a ketone, such as 1-indanone, into an alkene by reacting it with a phosphonium (B103445) ylide. The ylide is typically prepared in two steps: an SN2 reaction of an alkyl halide with triphenylphosphine (B44618) to form a phosphonium salt, followed by deprotonation with a strong base. masterorganicchemistry.com The Wittig reaction offers a different pathway to the exocyclic double bond found in the target molecule.

Table 2: Comparison of Classic Condensation Methods for Phenylmethyleneindene Synthesis

| Method | Key Reagents | Intermediate/Product Type | Advantages | Reference |

|---|---|---|---|---|

| Aldol (Claisen-Schmidt) Condensation | 1-Indanone, Benzaldehyde, Base (e.g., NaOH) | α,β-Unsaturated Ketone (2-Benzylidene-1-indanone) | High atom economy; can be solvent-free. | tandfonline.com, hkedcity.net |

| Wittig Reaction | 1-Indanone, Phosphonium Ylide | Alkene (1-(Phenylmethylene)-1H-indene) | Forms C=C bond directly; predictable regioselectivity. | masterorganicchemistry.com |

Multi-Component Reactions Leading to Substituted Phenylmethyleneindenes

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates atoms from all starting materials. rsc.orgacs.org This approach offers significant advantages in terms of step and atom economy.

A direct and highly efficient MCR for indene synthesis involves a rhodium(III)-catalyzed reaction between an aldehyde, an amine, and an internal alkyne. rsc.org The reaction proceeds through the in-situ formation of an imine from the aldehyde and amine, which then acts as a directing group for C-H activation and annulation with the alkyne. This one-pot tandem process occurs under mild, room-temperature conditions with water as the only stoichiometric byproduct, offering a green and highly regioselective route to a library of functionalized indenes. rsc.org

Other MCRs have been developed to produce related indene scaffolds. For instance, a one-pot, three-component reaction of ninhydrin (B49086), malononitrile, and various diamines in water under catalyst-free conditions yields indenoquinoxaline and related heterocyclic systems. nih.govresearchgate.net While not a direct route to the title compound, these methods showcase the power of MCRs in rapidly constructing the core indene framework from simple precursors.

Green Chemistry Approaches in 1H-Indene, 1-(phenylmethylene)- Synthesis

Green chemistry principles, such as the use of alternative energy sources and minimizing waste, are increasingly being applied to the synthesis of indene derivatives.

Ultrasound-Assisted Synthetic Methods

Ultrasonic irradiation has emerged as a valuable green chemistry tool, often leading to significantly reduced reaction times, increased yields, and milder reaction conditions compared to conventional heating methods. nih.govrsc.org

The synthesis of 2-benzylidene-1-indanone derivatives has been successfully achieved using an ultrasound-assisted approach. acs.org This method employs an ultrasonic probe as a nonconventional activation source for the condensation reaction, allowing the products to be obtained in shorter times and with better yields than conventional methods. acs.org Similarly, ultrasound has been effectively used to promote Knoevenagel condensation reactions, a type of reaction closely related to the aldol condensation used to prepare the indanone derivatives. nih.govresearchgate.net The benefits of sonochemistry are attributed to acoustic cavitation, which generates localized high-temperature and high-pressure zones, enhancing reaction rates and efficiency. nih.gov The application of ultrasound represents a practical, efficient, and environmentally conscious approach to the synthesis of 1H-Indene, 1-(phenylmethylene)- precursors. acs.org

Catalyst-Free and Environmentally Benign Reaction Conditions

The pursuit of green chemistry has led to the development of synthetic methods that minimize or eliminate the use of hazardous reagents and solvents. In the context of 1H-Indene, 1-(phenylmethylene)- synthesis, several approaches have been explored that align with these principles, including catalyst-free reactions, the use of green solvents, and energy-efficient methods like microwave irradiation.

One of the most direct routes to 1H-Indene, 1-(phenylmethylene)- is the condensation reaction between indene and benzaldehyde. While this reaction is often catalyzed by an acid or base, catalyst-free conditions have been investigated. Such reactions can be promoted by thermal energy or the use of molecular sieves, which can facilitate the removal of water and drive the reaction forward. nsf.gov

Solvent-free synthesis is another cornerstone of environmentally benign chemistry. jscimedcentral.com By grinding the reactants together, often with a solid support, the need for a solvent is eliminated, which reduces waste and simplifies purification. jscimedcentral.com For the synthesis of 1H-Indene, 1-(phenylmethylene)-, a solvent-free approach involving the direct reaction of indene with benzaldehyde at an elevated temperature could be a viable green alternative.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govrsc.orgresearchgate.netarkat-usa.orgnih.gov The use of microwave irradiation in conjunction with environmentally benign solvents, such as water or ethanol, can provide an efficient and greener pathway to 1H-Indene, 1-(phenylmethylene)- and its derivatives. rsc.org For instance, a one-pot synthesis of related heterocyclic compounds has been successfully achieved in water under microwave irradiation, highlighting the potential of this technique for the synthesis of the target compound. rsc.org

A notable example of a catalyst-free, multicomponent reaction that produces complex heterocyclic systems is the synthesis of benzodiazepine (B76468) and dihydroquinoxaline derivatives. nih.govresearchgate.netrsc.org These reactions proceed in the absence of a catalyst, often at room temperature, and can be solvent-free, showcasing the feasibility of complex molecule synthesis under green conditions. nih.govrsc.org

The following table summarizes various environmentally benign conditions that can be applied to the synthesis of 1H-Indene, 1-(phenylmethylene)- and its analogues.

| Method | Conditions | Advantages |

| Catalyst-Free Condensation | Thermal heating or use of molecular sieves nsf.gov | Avoids catalyst-related toxicity and separation issues. |

| Solvent-Free Synthesis | Grinding of reactants at room or elevated temperature jscimedcentral.com | Reduces solvent waste, simplifies workup, and can be more energy-efficient. jscimedcentral.com |

| Microwave-Assisted Synthesis | Microwave irradiation in a suitable solvent (e.g., water, ethanol) nih.govrsc.org | Drastically reduces reaction times, often improves yields, and allows for better temperature control. nih.govarkat-usa.org |

Control of Regioselectivity and Stereoselectivity in 1H-Indene, 1-(phenylmethylene)- Synthesis

The synthesis of 1H-Indene, 1-(phenylmethylene)- presents challenges in controlling both regioselectivity and stereoselectivity. Regioselectivity pertains to the position of the phenylmethylene group on the indene ring, while stereoselectivity is concerned with the geometry (E/Z) of the exocyclic double bond.

Regioselectivity:

The reaction of indene with benzaldehyde can potentially lead to the formation of isomers other than the desired 1-(phenylmethylene) derivative, although the formation of the 1-substituted product is generally favored due to the higher acidity of the C1 protons of indene. The control of regioselectivity is crucial and can be influenced by the reaction conditions. For instance, in related syntheses of indene derivatives, the choice of catalyst and starting materials has been shown to dictate the regiochemical outcome with high precision. organic-chemistry.orgnih.gov While the focus here is on catalyst-free methods, the principles of controlling reactive intermediates remain relevant. The reaction conditions, such as temperature and the order of addition of reactants, can play a significant role in directing the reaction towards the desired regioisomer.

Stereoselectivity:

The exocyclic double bond in 1H-Indene, 1-(phenylmethylene)- can exist as either the E or Z isomer. The stereochemical outcome of the condensation reaction is often dependent on the reaction mechanism and conditions. Modern synthetic methods offer various strategies for the stereoselective construction of 1,3-dienes, and these principles can be applied to the synthesis of 1-benzylideneindene. nih.gov The stereoselectivity of olefination reactions can be influenced by the choice of reagents and the reaction conditions. nih.gov For example, in related systems, the geometry of the resulting alkene can be controlled to favor either the E or Z isomer with high selectivity. nsf.gov

The following table outlines factors influencing the selectivity in the synthesis of 1H-Indene, 1-(phenylmethylene)-.

| Selectivity | Controlling Factors | Desired Outcome |

| Regioselectivity | Reaction temperature, order of reactant addition, nature of the solvent. | Formation of the 1-(phenylmethylene) isomer over other substitution patterns. |

| Stereoselectivity | Reaction mechanism (e.g., thermodynamic vs. kinetic control), steric hindrance of reactants, reaction temperature. | Selective formation of the desired E or Z isomer of the exocyclic double bond. nsf.govnih.gov |

Reaction Mechanisms and Chemical Transformations of 1h Indene, 1 Phenylmethylene

Mechanistic Investigations of Formation Reactions

The synthesis of 1H-Indene, 1-(phenylmethylene)- and its derivatives can be achieved through various catalytic pathways, often involving the formation of key intermediates that dictate the reaction's progress and outcome.

Catalytic processes are central to the efficient synthesis of indene (B144670) derivatives. For instance, the synthesis of 2-benzylidene-1H-indene-1,3(2H)-dione derivatives has been accomplished using zirconium-based catalysts. researchgate.net Rhodium(I) catalysts have been employed in the reaction of 2-(chloromethyl)phenylboronic acid with alkynes to produce indene derivatives in high yields. organic-chemistry.org The regioselectivity of this particular reaction is dependent on the steric properties of the alkyne's substituent. organic-chemistry.org

Another approach involves the use of iron(III) chloride as a catalyst in the reaction of N-benzylic sulfonamides with internal alkynes, which yields functionalized indene derivatives with high regioselectivity. organic-chemistry.org This reaction is believed to proceed through the cleavage of sp3 carbon-nitrogen bonds to form benzyl (B1604629) cation intermediates. organic-chemistry.org Furthermore, palladium-catalyzed annulation of (E)-3-(2-bromophenyl) acrylaldehyde with internal alkynes provides a route to 1H-Inden-1-ylidene derivatives. researchgate.net The proposed mechanism for this transformation involves an oxidative addition and carbopalladation of the alkyne, which generates a vinyl palladium intermediate that subsequently undergoes β-hydrogen elimination. researchgate.net

The formation of specific intermediates is a critical aspect of the synthesis of phenylmethyleneindene structures. In the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives catalyzed by TpRuPPh3(CH3CN)2PF6, a metal-vinylidene intermediate is initially formed. organic-chemistry.org This intermediate then undergoes a 1,5-hydrogen shift to yield 1-substituted-1H-indene and 1-indanone (B140024) products. organic-chemistry.org

In a different synthetic route, the reaction of 1,1-enediamines with 2-benzylidene-1H-indene-1,3(2H)-diones proceeds through a cascade mechanism. nih.gov The proposed mechanism begins with a Michael addition of the α-carbon of the enediamine to the carbon-carbon double bond of the benzylideneindene-dione, which is promoted by the basicity of the enediamine itself, to form intermediate 5. nih.gov This is followed by imine-enamine tautomerization to yield intermediate 6, and subsequent enol-keto tautomerization to give intermediate 7. nih.gov The nature of the solvent and reaction temperature can selectively lead to the formation of either indenodihydropyridines or indenopyridine compounds from these intermediates. acs.orgnih.gov

Reactivity of the Phenylmethylene Moiety

The exocyclic double bond in the phenylmethylene group of 1H-Indene, 1-(phenylmethylene)- is a key site for various chemical reactions, including nucleophilic additions, electrophilic substitutions on the aromatic rings, and redox transformations.

The electron-deficient nature of the exocyclic double bond in derivatives of 1H-Indene, 1-(phenylmethylene)- makes it susceptible to nucleophilic attack. A notable example is the cascade reaction of 2-benzylidene-1H-indene-1,3(2H)-diones with 1,1-enediamines. In this reaction, the enediamine acts as a bisnucleophilic reagent, with the initial step being a Michael-type nucleophilic addition to the exocyclic double bond. nih.govacs.org This reaction is highly site-selective and leads to the formation of new carbon-carbon and carbon-nitrogen bonds, ultimately yielding indenodihydropyridine or indenopyridine derivatives depending on the reaction conditions. nih.govacs.orgnih.gov

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. youtube.commsu.edumasterorganicchemistry.com In the context of 1H-Indene, 1-(phenylmethylene)-, both the phenyl ring and the benzene (B151609) ring of the indene core can potentially undergo electrophilic substitution. The general mechanism for EAS involves the attack of an electrophile by the aromatic π-system to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. msu.edubyjus.com This is typically the slow, rate-determining step. msu.edumasterorganicchemistry.com In a subsequent fast step, a proton is removed from the carbon bearing the electrophile, restoring the aromaticity of the ring. msu.edumasterorganicchemistry.com

The reactivity and regioselectivity of electrophilic substitution on the phenyl and indene rings are influenced by the electronic properties of the substituents. The phenylmethylene group itself can influence the reactivity of both aromatic systems.

The phenylmethylene moiety can undergo both oxidation and reduction reactions. Reduction of the exocyclic double bond would lead to the formation of 1-benzyl-1H-indene. While specific examples for the direct oxidation or reduction of 1H-Indene, 1-(phenylmethylene)- are not detailed in the provided search results, related transformations provide insight. For instance, the side chain of ethylbenzene (B125841) can be oxidized to a carboxylic acid using reagents like chromic acid with heat. youtube.com This suggests that the phenylmethylene group could potentially be cleaved under strong oxidizing conditions.

Reduction reactions are also plausible. For example, ketones can be reduced to alcohols, and imines can be converted to amines using various reducing agents. youtube.com These types of reductions highlight the possibility of selectively reducing the exocyclic double bond of 1H-Indene, 1-(phenylmethylene)- to a single bond.

Cycloaddition Reactions Involving 1H-Indene, 1-(phenylmethylene)- Derivatives

Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic systems. Derivatives of 1H-Indene, 1-(phenylmethylene)-, particularly those with activating groups, serve as key substrates in these transformations.

[3+2] Cycloaddition Reactions

The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a chemical reaction between a 1,3-dipole and a dipolarophile that results in a five-membered ring. nih.govwikipedia.orgorganic-chemistry.org This reaction is a cornerstone for synthesizing five-membered heterocycles. nih.gov

A notable application involving a derivative of 1H-Indene, 1-(phenylmethylene)- is the phosphine-catalyzed [3+2] annulation. In a well-documented three-component reaction, 2-arylidene-1,3-indandiones (derivatives of the target compound) react with a tertiary phosphine (B1218219), such as triphenylphosphine (B44618), and a dialkyl acetylenedicarboxylate (B1228247) (e.g., dimethyl acetylenedicarboxylate - DMAD). researchgate.netucsb.edu This reaction proceeds at room temperature in a solvent like dimethoxyethane (DME) and efficiently produces highly functionalized spiro[cyclopentane-1,2'-indene] derivatives in good to excellent yields. researchgate.netucsb.edu

The reaction mechanism is initiated by the addition of the phosphine to the electron-deficient alkyne, generating a zwitterionic intermediate. This intermediate then acts as the 1,3-dipole, which undergoes a [3+2] cycloaddition with the exocyclic double bond of the 2-arylidene-1,3-indandione, acting as the dipolarophile. The resulting spirocyclic compounds are of significant interest due to their presence in various biologically active molecules. researchgate.netnih.gov

The following table summarizes the synthesis of various triphenylphosphanylidene-substituted spiro[cyclopentane-1,2'-indenes] via this three-component reaction.

Table 1: Synthesis of Spiro[cyclopentane-1,2'-indene] Derivatives Reaction of 2-arylidene-1,3-indandiones, triphenylphosphine, and dimethyl acetylenedicarboxylate (DMAD) in DME.

| Entry | Arylidene Substituent (R) | Yield (%) | Reference |

|---|---|---|---|

| 1 | p-OCH₃ | 75 | ucsb.edu |

| 2 | p-CH₃ | 73 | ucsb.edu |

| 3 | p-NO₂ | 70 | ucsb.edu |

| 4 | p-C(CH₃)₃ | 85 | ucsb.edu |

| 5 | m-OCH₃ | 69 | ucsb.edu |

| 6 | m-Cl | 62 | ucsb.edu |

| 7 | m-F | 65 | ucsb.edu |

| 8 | m-NO₂ | 72 | ucsb.edu |

Pericyclic Reactions and Rearrangements

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. msu.eduinflibnet.ac.in They are characterized by a reorganization of σ and π bonds without the formation of intermediates and are often highly stereospecific. msu.eduinflibnet.ac.in This class includes electrocyclic reactions, cycloadditions, and sigmatropic rearrangements. msu.eduox.ac.uk

Derivatives of 1H-Indene, 1-(phenylmethylene)- can participate in complex cascade reactions that may involve pericyclic steps. For instance, 2-benzylidene-1H-indene-1,3(2H)-diones undergo a cascade reaction with 1,1-enediamines to selectively synthesize indenodihydropyridine and indenopyridine compounds. nih.govacs.org This one-step process involves the formation of new C-C and C-N bonds and is notable for its atom economy and high yields under mild conditions. nih.govacs.org Depending on the solvent (ethanol or 1,4-dioxane) and temperature, different heterocyclic products can be obtained. nih.govacs.org

While not involving 1-(phenylmethylene)-1H-indene directly, it is relevant to note that the parent indene system can undergo pericyclic reactions. Indene-3-carboxylic acid, for example, participates in Diels-Alder [4+2] cycloadditions with various dienophiles. This reaction proceeds via an in-situ generated 2H-indene (isoindene) tautomer, which acts as the diene component. umn.edu

Functional Group Transformations on the Indene Core

Modifying the indene skeleton is crucial for synthesizing derivatives with diverse properties. Several methods exist for the functionalization of the five-membered ring of the indene core.

One approach involves the direct functionalization of the parent indene. A diastereospecific bis-alkoxycarbonylation of 1H-indene has been achieved using carbon monoxide and benzyl alcohol in the presence of a palladium(II) catalyst. This reaction yields dibenzyl-(1S,2S)-2,3-dihydro-1H-indene-1,2-dicarboxylate, effectively adding two carboxylate groups across the double bond of the indene ring under mild conditions. mdpi.com

Another strategy involves the halogenation of the indene core, followed by nucleophilic substitution. The bromination of indene can produce dibromo- and tribromoindane derivatives. These halogenated intermediates can then be treated with various silver salts (e.g., silver acetate, silver nitrate) to introduce different functional groups onto the saturated five-membered ring, leading to a range of di- and tri-substituted indane derivatives. researchgate.net

The following table highlights key functional group transformations on the indene ring system.

Table 2: Examples of Functional Group Transformations on the Indene Core

| Starting Material | Reagents | Product Type | Transformation | Reference |

|---|---|---|---|---|

| 1H-Indene | CO, Benzyl Alcohol, Pd(TFA)₂, Ligand | Dicarboxylate | Bis-alkoxycarbonylation | mdpi.com |

| Indene | Br₂ | Dibromoindane | Bromination | researchgate.net |

| Dibromoindane | Silver Acetate | Bromo-acetoxy-indane | Nucleophilic Substitution | researchgate.net |

| Dibromoindane | Silver Nitrate | Bromo-nitrato-indane | Nucleophilic Substitution | researchgate.net |

These examples demonstrate the chemical tractability of the indene core, allowing for the synthesis of a wide array of functionalized derivatives from 1H-Indene, 1-(phenylmethylene)- and related structures.

Spectroscopic Characterization for Structural Elucidation of 1h Indene, 1 Phenylmethylene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

Proton NMR (¹H NMR) spectroscopy reveals the number of distinct proton environments and their neighboring relationships within the molecule. For 1H-Indene, 1-(phenylmethylene)-, the spectrum is expected to show characteristic signals in the aromatic and vinylic regions. The protons on the fused benzene (B151609) ring of the indene (B144670) system and the pendant phenyl group typically resonate in the range of 7.0–8.0 ppm. The exocyclic vinylic proton (=CH-Ph) and the two vinylic protons of the five-membered ring would also produce distinct signals. The precise chemical shifts and coupling constants (J-values) are influenced by the molecule's rigid, conjugated system. Two-dimensional NMR techniques are often employed to definitively assign these proton signals. researchgate.netnih.gov

Table 1: Expected ¹H NMR Signal Regions for 1H-Indene, 1-(phenylmethylene)- This table is illustrative, as precise values depend on the solvent and instrument frequency.

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons (Indene & Phenyl) | ~ 7.0 - 8.0 | Multiplets |

| Vinylic Proton (Exocyclic) | ~ 6.5 - 7.5 | Singlet or Doublet |

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of the molecule. Given the low symmetry of 1H-Indene, 1-(phenylmethylene)-, a total of 16 distinct signals are expected in the ¹³C NMR spectrum, corresponding to each unique carbon atom. The spectrum is typically divided into regions for sp²-hybridized carbons (aromatic and vinylic) and any sp³-hybridized carbons if present. The carbon atoms of the phenyl and indene rings, along with the exocyclic double bond, will appear in the downfield region (typically 120-150 ppm). Quaternary carbons, those without any attached protons, usually show weaker signals. PubChem confirms the availability of ¹³C NMR spectral data for this compound. nih.gov

Table 2: Expected ¹³C NMR Chemical Shift Ranges for Key Carbon Types

| Carbon Type | Expected Chemical Shift (ppm) |

|---|---|

| Aromatic/Vinylic CH | 110 - 140 |

To unambiguously assign the complex ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR experiments are essential. nih.govmdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It would be used to trace the connectivity of protons within the phenyl ring and separately within the indene moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It provides a direct link between the ¹H and ¹³C spectra, confirming which proton is bonded to which carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The molecular formula of 1H-Indene, 1-(phenylmethylene)- is C₁₆H₁₂, corresponding to a molecular weight of approximately 204.27 g/mol . nih.gov In a mass spectrum, this would be observed as the molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 204. High-resolution mass spectrometry can provide an exact mass measurement (e.g., 204.093900383 Da), which further confirms the elemental formula. nih.gov

The fragmentation pattern provides structural clues. Common fragmentation pathways for this molecule include the loss of a hydrogen atom, leading to a significant peak at m/z 203, and the loss of a phenyl group. The NIST Mass Spectrometry Data Center shows prominent peaks at m/z 204, 203, and 202 for this compound. nih.govspectrabase.com

Table 3: Key Mass Spectrometry Data for 1H-Indene, 1-(phenylmethylene)-

| Feature | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₂ | PubChem nih.gov |

| Molecular Weight | 204.27 g/mol | PubChem nih.gov |

| Exact Mass | 204.093900383 Da | PubChem nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational modes of molecular bonds and is used to identify the functional groups present in a molecule. The IR spectrum of 1H-Indene, 1-(phenylmethylene)- is expected to be dominated by absorptions characteristic of its aromatic and alkene components. nih.gov

Table 4: Characteristic IR Absorption Bands for 1H-Indene, 1-(phenylmethylene)-

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic and Vinylic |

| 1650 - 1580 | C=C Stretch | Aromatic Rings and Exocyclic Alkene |

| 1500 - 1400 | C=C Stretch | Aromatic Rings |

The C-H stretching vibrations for the sp²-hybridized carbons appear above 3000 cm⁻¹. The stretching vibrations for the various C=C double bonds within the aromatic rings and the exocyclic double bond appear in the 1580-1650 cm⁻¹ region. Finally, strong bands in the "fingerprint region" below 900 cm⁻¹ correspond to C-H out-of-plane bending, which can help confirm the substitution patterns on the aromatic rings. researchgate.net

X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a compound in the solid state. If a suitable single crystal of 1H-Indene, 1-(phenylmethylene)- can be grown, this technique can provide definitive data on bond lengths, bond angles, and torsional angles.

Computational and Theoretical Investigations of 1h Indene, 1 Phenylmethylene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. It is particularly effective for organic molecules, providing a balance between accuracy and computational cost. DFT calculations for 1H-Indene, 1-(phenylmethylene)- would typically be performed using a functional such as B3LYP combined with a basis set like 6-311G* to accurately model its geometry and electronic characteristics. researchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's electronic behavior and reactivity. The HOMO energy (EHOMO) relates to the ability to donate an electron, while the LUMO energy (ELUMO) relates to the ability to accept an electron. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a key indicator of chemical reactivity and kinetic stability. smolecule.com

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and more chemically reactive, as it requires less energy to excite an electron from the ground state. smolecule.com For a conjugated system like 1H-Indene, 1-(phenylmethylene)-, the delocalized π-electrons across the indene (B144670) and phenyl rings are expected to result in a relatively small energy gap, indicating significant potential for chemical reactivity.

Table 1: Representative Frontier Orbital Energies for 1H-Indene, 1-(phenylmethylene)-

Note: These are illustrative values based on similar conjugated systems, as specific literature data for this compound is unavailable.

| Parameter | Typical Value (eV) | Description |

|---|---|---|

| EHOMO | -5.65 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.15 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 3.50 | Indicator of chemical reactivity and stability |

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These descriptors, derived from conceptual DFT, provide a quantitative basis for predicting reactivity. researchgate.net

Ionization Potential (I) : Approximated as -EHOMO.

Electron Affinity (A) : Approximated as -ELUMO.

Electronegativity (χ) : The tendency to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η) : Measures resistance to change in electron distribution, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S) : The reciprocal of hardness (S = 1 / η), indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω) : Measures the energy stabilization when the system acquires additional electronic charge, calculated as ω = χ² / (2η).

The following table contains chemical descriptors calculated from the representative HOMO-LUMO values in the previous section.

Table 2: Calculated Global Reactivity Descriptors for 1H-Indene, 1-(phenylmethylene)-

Note: These values are derived from the illustrative data in Table 1.

| Chemical Descriptor | Formula | Illustrative Value |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 5.65 eV |

| Electron Affinity (A) | -ELUMO | 2.15 eV |

| Electronegativity (χ) | (I + A) / 2 | 3.90 eV |

| Chemical Hardness (η) | (I - A) / 2 | 1.75 eV |

| Chemical Softness (S) | 1 / η | 0.57 eV⁻¹ |

| Electrophilicity Index (ω) | χ² / (2η) | 4.35 eV |

DFT is a powerful tool for elucidating reaction mechanisms. For 1H-Indene, 1-(phenylmethylene)-, the exocyclic double bond is a likely site for reactions such as electrophilic addition or cycloaddition. Computational chemists can model the entire reaction coordinate for a proposed transformation.

This process involves:

Optimizing Geometries : Calculating the lowest-energy structures of reactants, intermediates, and products.

Locating Transition States (TS) : Finding the saddle point on the potential energy surface that connects reactants to products. A true TS is confirmed by having exactly one imaginary frequency in a vibrational analysis.

Calculating Activation Energies : The energy difference between the transition state and the reactants determines the kinetic barrier of the reaction.

Such studies can reveal whether a reaction is kinetically or thermodynamically favored and provide detailed structural information about the transition state, which is crucial for understanding how the reaction occurs. researchgate.net Although no specific reaction pathways for 1H-Indene, 1-(phenylmethylene)- have been published, this methodology is standard for analyzing the reactivity of related compounds.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. An MD simulation could provide valuable information on the conformational dynamics and intermolecular interactions of 1H-Indene, 1-(phenylmethylene)-. By simulating a system containing many molecules of the compound, potentially in a solvent or interacting with a surface, researchers can investigate bulk properties and dynamic behaviors that are inaccessible through static DFT calculations.

Potential applications of MD simulations for this compound include:

Solvation Effects : Understanding how the molecule interacts with different solvents.

Aggregation Behavior : Determining if molecules tend to self-associate through π-stacking interactions, which is common for planar aromatic systems.

Conformational Flexibility : Analyzing the rotation around the single bond connecting the indene and phenylmethylene groups.

Despite the utility of this technique, specific molecular dynamics studies focused on 1H-Indene, 1-(phenylmethylene)- have not been identified in the surveyed literature.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) in Indene Derivatives (excluding biological activity)

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties. acs.org While QSAR focuses on biological activity, QSPR is concerned with properties like boiling point, melting point, solubility, or chromatographic retention time.

For a class of compounds like indene derivatives, a QSPR study would involve the following steps:

Data Set Compilation : Assembling a diverse set of indene derivatives with experimentally measured values for a specific physical property.

Descriptor Calculation : For each molecule in the set, a large number of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., surface area), or quantum-chemical (e.g., dipole moment, HOMO/LUMO energies).

Model Development : Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is created that links a subset of the most relevant descriptors to the property of interest.

Validation : The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation.

Such models are valuable for predicting the properties of new or untested indene derivatives without the need for experimental measurement, making them useful in materials science and environmental chemistry. acs.org

Advanced Applications of 1h Indene, 1 Phenylmethylene in Chemical Synthesis and Materials Science

Role as Versatile Synthetic Intermediates

The chemical architecture of 1H-Indene, 1-(phenylmethylene)- provides a rich platform for synthetic transformations. The presence of a reactive exocyclic double bond, coupled with the indene (B144670) core, allows it to serve as a versatile starting material for constructing a diverse array of organic molecules.

Building Blocks for Complex Molecular Architectures

The indene scaffold is a privileged structure in medicinal chemistry and natural product synthesis. 1H-Indene, 1-(phenylmethylene)- acts as a key building block for creating more complex molecular frameworks, particularly through cycloaddition and multicomponent reactions.

The exocyclic double bond of 1-benzylideneindene is an excellent participant in various cycloaddition reactions. As a dienophile, it can readily undergo [4+2] Diels-Alder reactions with a variety of dienes to construct functionalized six-membered rings fused to the indene core. rsc.orglibretexts.orgyoutube.comkpi.ua This provides a direct route to polycyclic systems with controlled stereochemistry. kpi.ua Furthermore, the double bond can participate in [4+1] cycloadditions to form five-membered rings and [2+2] photocycloadditions to generate cyclobutane (B1203170) derivatives. libretexts.orgnih.gov

One of the most powerful applications of this compound is in the synthesis of spiro compounds. nih.govwikipedia.org Spirocyclic frameworks, where two rings share a single atom, are of great interest in drug discovery. 1H-Indene, 1-(phenylmethylene)- can react with various reagents in cascade or multicomponent reactions to generate complex spiro-heterocycles, such as spiro[dihydropyridine-oxindoles] and spiro[1-benzofuran-2,4'-piperidin]-3-ones. beilstein-journals.orgyoutube.comchemrxiv.org

Table 1: Cycloaddition Reactions Involving Indene-like Scaffolds

| Reaction Type | Reactants | Product Type | Significance |

| [4+2] Diels-Alder | Diene + Dienophile (e.g., 1-benzylideneindene) | Substituted Cyclohexene | Forms six-membered rings with high stereocontrol. rsc.orgkpi.ua |

| [3+2] Dipolar Cycloaddition | 1,3-Dipole + Dipolarophile (e.g., 1-benzylideneindene) | Five-membered Heterocycle | A key method for synthesizing heterocycles like isoxazolines. researchgate.netyoutube.com |

| Multicomponent Reactions (MCRs) | e.g., Isatin, Amine, Cyclopentanedione | Spiro[dihydropyridine-oxindole] | Rapid assembly of complex, drug-like molecules. youtube.comyoutube.com |

This table presents reaction types applicable to the 1-benzylideneindene scaffold for building complex architectures.

Precursors for Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is a cornerstone of organic chemistry, driven by their prevalence in pharmaceuticals and functional materials. 1H-Indene, 1-(phenylmethylene)- serves as a valuable precursor for a range of heterocyclic systems, primarily through reactions that engage its exocyclic double bond.

The hetero-Diels-Alder reaction provides a direct pathway to six-membered heterocycles. researchgate.netresearchgate.net By using heterodienes or heterodienophiles, nitrogen or oxygen atoms can be incorporated into the newly formed ring. For instance, the reaction of 1-benzylideneindene with an α,β-unsaturated imine could yield a tetrahydropyridine (B1245486) derivative fused to the indene core. researchgate.net

Furthermore, 1,3-dipolar cycloaddition reactions are a powerful tool for constructing five-membered heterocycles. youtube.com The double bond in 1-benzylideneindene can act as a dipolarophile, reacting with 1,3-dipoles such as nitrones or azides to produce isoxazolidine (B1194047) or triazoline rings, respectively. These reactions are often highly regioselective and stereospecific, providing access to complex heterocyclic systems that are difficult to synthesize by other means. researchgate.net Multicomponent reactions (MCRs) also offer an efficient route to heterocycles; for example, a one-pot reaction involving ninhydrin (B49086) and various N-binucleophiles can lead to indenoquinoxaline and other fused heterocyclic scaffolds. nih.govresearchgate.net

Table 2: Heterocyclic Systems Derived from Indene Precursors

| Heterocycle Class | Synthetic Method | Precursor Functionality | Potential Application |

| Fused Pyridines | Hetero-Diels-Alder Reaction | Dienophile | Bioactive Scaffolds |

| Fused Isoxazolidines | 1,3-Dipolar Cycloaddition | Dipolarophile | Pharmaceutical Intermediates |

| Indenoquinoxalines | Multicomponent Reaction | Electrophile/Alkene | Functional Dyes |

| Fused Pyrroles/Furans | Palladium-catalyzed Cascade | C-H Arylation Substrate | Organic Electronics youtube.com |

This table illustrates the synthesis of various heterocyclic compounds using the reactive nature of the indene framework.

Applications in Polymer Science and Advanced Materials

The conjugated π-electron system and reactive double bond of 1H-Indene, 1-(phenylmethylene)- make it an attractive candidate for the development of polymers and advanced organic materials with unique electronic and optical properties.

Monomers for Polyindene and Other Polymeric Systems

Indene and its derivatives are known to undergo polymerization, typically through cationic mechanisms, to produce polyindanes. cnrs.fr The 1-(phenylmethylene) substituent on 1H-Indene, 1-(phenylmethylene)- significantly influences its polymerization behavior. The phenyl group enhances the electron-donating nature of the exocyclic double bond, making the monomer particularly susceptible to cationic polymerization. youtube.combeilstein-journals.orgchemrxiv.org

Initiation with a Lewis or protic acid would generate a stable tertiary carbocation adjacent to both the indene ring and the phenyl group, which would then propagate by adding to subsequent monomer units. The resulting polymer, poly(1-benzylideneindene), would feature a polyindane backbone with pendant phenyl groups, likely leading to a high glass transition temperature and thermal stability, similar to other polyindanes. cnrs.fr

While less common for this type of monomer, radical polymerization could also be explored. libretexts.orgyoutube.com This would involve initiation by a radical species, followed by propagation at the exocyclic double bond. youtube.comnih.govresearchgate.net The structure of the resulting polymer would be similar, but the polymerization kinetics and polymer properties might differ.

Components in Optoelectronic Devices (e.g., OLEDs)

The rigid, planar, and π-conjugated structure of the indene core is a desirable feature for materials used in organic light-emitting diodes (OLEDs). While 1H-Indene, 1-(phenylmethylene)- itself may not be the final emissive material, it serves as a crucial building block for constructing more complex indeno-fused polyaromatic hydrocarbons (PAHs) that function as efficient emitters in OLEDs. nih.gov

These larger, indeno-based molecules are often synthesized to have specific functionalities, such as hole-transporting or electron-transporting capabilities, and to emit light in a particular region of the visible spectrum (e.g., blue, green). rsc.orgnih.gov For example, indeno[2,1-b]fluoranthene derivatives have been successfully incorporated as the emitting layer in OLEDs, demonstrating high luminous efficiency and external quantum efficiency. nih.gov The synthesis of these complex emitters often relies on the functionalization and annulation of simpler indene precursors.

Role in Organic Semiconductors and Chromophores

An organic semiconductor is a π-conjugated organic material that can transport charge. The extended conjugation present in 1H-Indene, 1-(phenylmethylene)-, encompassing both the indene and phenyl rings, makes it a chromophore that absorbs in the UV-visible region and a potential organic semiconductor.

Its structure can be systematically modified to tune its electronic properties, such as the HOMO/LUMO energy levels. By incorporating electron-donating or electron-withdrawing groups, the bandgap can be engineered for specific applications. researchgate.net This molecular engineering approach is critical for designing materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). For instance, indene-fullerene derivatives have been synthesized and utilized as electron-transporting materials in flexible perovskite solar cells. researchgate.netyoutube.com Similarly, acene-based materials, which share structural similarities with fused indene systems, are widely investigated as high-performance organic semiconductors. rsc.orgyoutube.com Multicomponent reactions provide a powerful strategy for the rapid synthesis of diverse chromophores from simple building blocks, a method applicable to derivatives of 1H-Indene, 1-(phenylmethylene)-. wikipedia.org

Development of New Synthetic Methodologies (Methodology Development)

The synthesis of 1H-Indene, 1-(phenylmethylene)-, also known as 1-benzylidene-1H-indene, is most prominently achieved through the Claisen-Schmidt condensation, a variant of the aldol (B89426) condensation. This methodology involves the reaction of a ketone with an aromatic aldehyde that lacks α-hydrogens, making it a reliable route for creating α,β-unsaturated ketones.

The primary pathway involves the base-catalyzed condensation of 1-indanone (B140024) with benzaldehyde (B42025). In this reaction, a base, typically sodium hydroxide (B78521) or potassium hydroxide, abstracts an acidic α-hydrogen from 1-indanone to form a resonance-stabilized enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of benzaldehyde. The resulting β-hydroxyketone intermediate readily undergoes dehydration, driven by the formation of a highly conjugated system, to yield the final 1H-Indene, 1-(phenylmethylene)- product. hkedcity.netmnstate.eduumkc.edu The stability of this extended π-system makes the final elimination step essentially irreversible, ensuring high yields of the desired product. youtube.com

The reaction is typically performed in a protic solvent like ethanol (B145695) or methanol (B129727) at room temperature, demonstrating the efficiency and practicality of this method. umkc.edunih.gov

Reaction Scheme for the Synthesis of 1H-Indene, 1-(phenylmethylene)-

1-Indanone reacts with Benzaldehyde in the presence of a base (e.g., KOH or NaOH) in a solvent like methanol (MeOH) to yield 1H-Indene, 1-(phenylmethylene)- and water.

The development of methodologies extends to the synthesis of the key precursor, 1-indanone. Numerous advanced techniques have been established for its preparation, including:

These robust methods for producing 1-indanone ensure a steady supply of the precursor for its subsequent conversion to 1H-Indene, 1-(phenylmethylene)- and its derivatives.

Below is a table summarizing typical reaction conditions for the synthesis of 1H-Indene, 1-(phenylmethylene)- derivatives via Claisen-Schmidt condensation.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product | Ref |

| 5,6-Dimethoxy-1-indanone | Substituted Benzaldehydes | KOH | Methanol (MeOH) | Room Temperature, Overnight | 2-Benzylidene-5,6-dimethoxy-1-indanone derivatives | nih.gov |

| 1-Indanone | 3,4-Dimethoxybenzaldehyde | NaOH | None (Solventless) | Mechanical Crushing | 2-(3,4-Dimethoxybenzylidene)-1-indanone | hkedcity.net |

| Acetone | Benzaldehyde | NaOH | Ethanol/Water | Shaking, 30 min | Dibenzalacetone | umkc.edu |

This table is interactive. Users can sort and filter the data.

Applications in Corrosion Inhibition Studies (mechanistic focus)

Organic compounds containing aromatic rings, heteroatoms, and conjugated π-systems are of significant interest as corrosion inhibitors due to their ability to adsorb onto metal surfaces and form a protective barrier. imist.ma The molecular structure of 1H-Indene, 1-(phenylmethylene)- and its isomers, featuring a fused ring system and extensive conjugation, makes it a candidate for such applications. While direct studies on 1H-Indene, 1-(phenylmethylene)- are limited, research on the structurally analogous 2-benzylidene-1-indanone (B110557) derivatives provides significant insight into the mechanistic behavior of this molecular scaffold in corrosion protection.

A recent study investigated the corrosion inhibition performance of three synthesized 2-benzylidene-1-indanone derivatives for AISI 1018 mild steel in a 1 M HCl solution. nih.gov The study employed electrochemical techniques, including open circuit potential (OCP) monitoring, potentiodynamic polarization (PP), and electrochemical impedance spectroscopy (EIS), complemented by density functional theory (DFT) calculations.

The key mechanistic findings from the study of these indanone derivatives include:

Adsorption and Film Formation: The inhibitors adsorb onto the steel surface, a process confirmed by changes in the open circuit potential upon their introduction. nih.gov This adsorption leads to the formation of a protective film that shields the metal from the aggressive acidic medium. Scanning electron microscope (SEM) observations have confirmed the existence of such protective layers for similar benzylidene-based inhibitors. researchgate.net

Inhibition Mechanism: Potentiodynamic polarization curves revealed that the 2-benzylidene-1-indanone derivatives act as cathodic inhibitors. nih.gov This indicates that they primarily suppress the cathodic hydrogen evolution reaction, a key process in the corrosion of steel in acidic media.

High Inhibition Efficiency: The derivatives demonstrated excellent performance, achieving inhibition efficiencies greater than 98%. nih.gov This high efficiency is attributed to the strong interaction between the inhibitor molecules and the metal surface.

Adsorption Isotherm: The adsorption behavior of the inhibitors on the steel surface was found to follow the Langmuir adsorption isotherm model. nih.gov This model implies the formation of a monolayer of inhibitor molecules on the metal surface. The calculated free energy of adsorption (ΔG°ads) values suggested that the interaction involves chemisorption for some derivatives and a mix of physisorption and chemisorption for others. nih.gov Chemisorption involves the formation of coordinate bonds between the π-electrons of the inhibitor's aromatic rings and the vacant d-orbitals of iron atoms on the steel surface.

Theoretical studies on related indene structures, such as 2-(4-(substituted) arylidene)-1H-indene-1,3-diones, further support this mechanism, highlighting the role of electron-rich regions of the molecule in binding to the Fe(110) surface. researchgate.net

The electrochemical parameters for a representative 2-benzylidene-1-indanone derivative (IND-1) are summarized below.

| Inhibitor Conc. (M) | Ecorr (mV vs Ag/AgCl) | icorr (µA/cm²) | Rp (Ω·cm²) | Inhibition Efficiency (%) |

| 0 (Blank) | -483.5 | 1145.0 | 25.1 | - |

| 0.005 | -462.6 | 21.6 | 1332.9 | 98.1 |

| 0.010 | -460.9 | 19.3 | 1490.7 | 98.3 |

| 0.030 | -457.6 | 18.2 | 1582.5 | 98.4 |

| 0.060 | -455.1 | 17.0 | 1689.4 | 98.5 |

Data sourced from a study on (Z)-2-(hydroxy(phenyl)methylene)-2,3-dihydro-1H-inden-1-one (IND-1). nih.gov This table is interactive.

These findings collectively demonstrate that the benzylidene-indene scaffold is a highly promising platform for designing effective corrosion inhibitors, with a mechanism rooted in strong surface adsorption and the suppression of electrochemical corrosion reactions.

Future Research Directions and Emerging Trends

Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

The development of synthetic methodologies that are not only efficient but also environmentally benign is a paramount goal in modern chemistry. Future research concerning 1H-Indene, 1-(phenylmethylene)- and related structures is increasingly focused on sustainable practices, such as the use of earth-abundant metal catalysts and alternative energy sources.

A promising trend is the adoption of visible-light-promoted reactions. For instance, a sequential visible-light-promoted Wolff rearrangement of 1-diazonaphthalen-2(1H)-ones has been developed to produce diverse 1H-indene-3-carboxylates. rsc.orgnih.gov This method proceeds under mild conditions by capturing in-situ generated ketene (B1206846) intermediates with alcohols, offering high functional group tolerance. rsc.orgnih.gov Another sustainable approach involves metalloradical catalysis. Researchers have developed a catalyst system based on the abundant element cobalt for the synthesis of substituted 1H-indenes. uva.nl This bio-inspired strategy utilizes the intrinsic radical-type reactivity of first-row transition metals, moving away from expensive noble metals. The reaction proceeds via the in-situ formation of diazo compounds from tosyl hydrazones, which are then activated by the cobalt catalyst to form key carbene-radical intermediates that undergo ring-closure. uva.nl

Electrochemical synthesis represents another frontier for sustainable chemistry, offering a way to drive reactions without stoichiometric chemical oxidants or reductants. The selective electrochemical synthesis of related heterocyclic systems, such as 1H-indazoles, has been demonstrated, where the choice of cathode material dictates the reaction outcome. nih.govresearchgate.net This strategy is noted for its broad substrate scope and tolerance of both electron-rich and electron-poor substrates, suggesting its potential applicability to the synthesis of indene (B144670) derivatives. nih.gov

| Catalyst/Method | Starting Materials | Product Type | Key Features |

| Visible Light | 1-Diazonaphthalen-2(1H)-ones, Alcohols | 1H-Indene-3-carboxylates | Mild conditions, high functional group tolerance. rsc.orgnih.gov |

| Cobalt Complex | Tosyl hydrazones | Substituted 1H-Indenes | Uses earth-abundant metal, metalloradical catalysis. uva.nl |

| Zirconium | Not specified | 2-Benzylidene-1H-indene-1,3(2H)-dione derivatives | Utilizes a transition metal catalyst. researchgate.net |

| Electrochemical | Aromatic aldoximes | 1H-Indazole N-oxides | Cathode material controls selectivity, avoids chemical reagents. nih.govresearchgate.net |

Exploration of Undiscovered Reactivity Patterns and Mechanisms

The benzylideneindene core possesses multiple reactive sites, offering a rich playground for discovering new chemical transformations. The exocyclic double bond, the indene ring system, and attached functional groups can all participate in a variety of reactions.

One area of exploration is the use of 2-benzylidene-1H-indene-1,3(2H)-dione derivatives in cascade reactions. The dual reactivity of this scaffold, stemming from the activated methylene (B1212753) group flanked by two carbonyls and the α,β-unsaturated system of the benzylidene moiety, makes it an ideal substrate for multi-component reactions that rapidly build molecular complexity. A notable example is the cascade reaction with 1,1-enediamines. nih.govacs.org Interestingly, the reaction outcome is highly dependent on the solvent, yielding indenodihydropyridines in ethanol (B145695) at room temperature, while producing indenopyridines in 1,4-dioxane (B91453) at reflux. nih.govacs.org This solvent-dependent selectivity highlights a tunable reactivity pattern that warrants further investigation for the synthesis of diverse heterocyclic libraries.

Further research is also directed towards novel cycloaddition reactions. Cycloadditions are powerful tools for constructing polycyclic systems, and expanding their scope beyond classical examples is a key objective. researchgate.net The dienophilic nature of the exocyclic double bond in 1H-Indene, 1-(phenylmethylene)- could be exploited in reactions with novel dienes to construct complex polycyclic aromatic hydrocarbons relevant to materials science.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool for understanding and predicting chemical phenomena. For a molecule like 1H-Indene, 1-(phenylmethylene)-, advanced computational modeling offers pathways to predict its behavior and guide experimental design.

Machine learning and artificial intelligence are emerging as powerful tools in "predictive chemistry." semanticscholar.org These models can be trained on large datasets of chemical reactions to predict the outcomes of new reactions, propose retrosynthetic pathways, and even aid in the discovery of entirely new synthetic methods. semanticscholar.org For benzylideneindene systems, such models could predict how different substituents on the phenyl and indene rings will affect reactivity, regioselectivity, and reaction yields.

Furthermore, high-level quantum mechanical calculations, such as Density Functional Theory (DFT), are crucial for elucidating complex reaction mechanisms. nih.gov For example, combining experimental studies with electronic structure and statistical calculations (RRKM theory) has been used to unravel the reaction dynamics and formation pathways of methyl-1H-indene isomers from the reaction of p-tolyl radicals with allene. rsc.org Such computational investigations provide deep insights into transition states and reaction intermediates that are often difficult to probe experimentally, helping to rationalize observed reactivity and guide the development of new catalysts and reactions. nih.govhelsinki.fi

Integration of 1H-Indene, 1-(phenylmethylene)- into Next-Generation Materials (non-biological)

The indene framework is a key structural motif in various functional materials. Future research will likely focus on leveraging the unique electronic and photophysical properties of 1H-Indene, 1-(phenylmethylene)- and its derivatives for applications in materials science.

Substituted indenes are recognized for their potential use in functional materials, including applications in photovoltaics. researchgate.netresearchgate.net The conjugated π-system of benzylideneindene can be systematically tuned by introducing electron-donating or electron-withdrawing groups, allowing for the rational design of organic semiconductors with specific band gaps and charge transport properties. The synthesis of novel polycyclic aromatic compounds derived from indene precursors through cycloaddition reactions is another avenue for creating new materials with unique optoelectronic characteristics. researchgate.net

Another significant area is in the field of polymer chemistry. Metallocene complexes featuring indene-based ligands are known to be effective catalysts for the polymerization of olefins. researchgate.net Future work could involve designing novel chiral benzylideneindene-ligated metallocenes for stereoselective polymerization, leading to polymers with highly controlled microstructures and properties.

| Material Application | Relevant Structural Feature | Potential Research Direction |

| Organic Photovoltaics | Extended π-conjugated system | Synthesis of derivatives with tuned electronic properties. researchgate.net |

| Functional Polymers | Indene ligand for metallocenes | Design of chiral catalysts for stereoselective polymerization. researchgate.net |

| Polycyclic Aromatics | Reactive diene/dienophile character | Construction of novel polycyclic systems via cycloaddition. researchgate.net |

Mechanistic Understanding of Complex Catalytic Transformations

A deep mechanistic understanding is fundamental to the optimization of existing catalytic reactions and the invention of new ones. The transformations involving 1H-Indene, 1-(phenylmethylene)- often rely on complex catalytic cycles that are areas of active investigation.

The shift towards using first-row transition metals, such as cobalt, in catalysis necessitates a thorough understanding of their reactivity, which often involves open-shell intermediates. uva.nl The proposed metalloradical mechanism for cobalt-catalyzed indene synthesis, involving carbene-radical intermediates, is a departure from the more common two-electron pathways of noble metals. uva.nl Elucidating the precise nature of these radical intermediates and the factors controlling their reactivity is a key future challenge.

Combining experimental techniques, such as in-situ reaction monitoring and isotopic labeling, with computational modeling provides a powerful approach to dissecting these mechanisms. helsinki.fi For example, detailed mechanistic studies involving electron paramagnetic resonance (EPR) spectroscopy and cyclic voltammetry have been used to suggest radical pathways in electrochemical syntheses. nih.govresearchgate.net Applying these synergistic experimental and computational strategies to catalytic systems involving benzylideneindene will be crucial for developing next-generation catalysts with superior activity and selectivity.

Q & A

Q. Labeling :

- Basic Questions: 1, 2, 6

- Advanced Questions: 3, 4, 5

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products